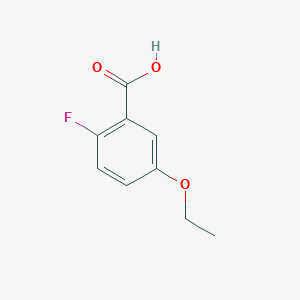

5-Ethoxy-2-fluorobenzoic acid

Description

Contextual Significance within Fluoroaromatic Carboxylic Acids

The presence of a fluorine atom significantly influences the properties of aromatic carboxylic acids, a class of compounds that are important in various fields, including materials science and pharmaceuticals. hokudai.ac.jplookchem.com The introduction of fluorine can alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net This makes fluoroaromatic compounds, such as 5-Ethoxy-2-fluorobenzoic acid, highly sought-after building blocks in drug discovery and development. hokudai.ac.jpresearchgate.net

Fluorinated benzoic acids are recognized for their utility as chemical tracers in various industrial applications, including hydrothermal and oilfield investigations, owing to their stability and detectability. wiley.com In medicinal chemistry, the strategic placement of fluorine can lead to enhanced biological activity. researchgate.net For instance, fluorinated analogs of known drugs often exhibit improved pharmacokinetic profiles. researchgate.net The synthesis of diverse fluoroaromatic carboxylic acids is an active area of research, with methods like organic electrolysis being explored to create novel compounds that are otherwise difficult to synthesize. hokudai.ac.jp

Overview of Research Trajectories for Aryl Benzoic Acid Derivatives

Aryl benzoic acid derivatives represent a broad and significant class of compounds in chemical research. Their structural motif is a key component in numerous biologically active molecules and functional materials. Research in this area is dynamic, with several key trajectories:

Catalytic C-H Functionalization: A major focus is the development of transition-metal-catalyzed reactions that allow for the direct functionalization of C-H bonds in aryl benzoic acids. researchgate.netrsc.org This approach offers a more efficient and atom-economical way to synthesize complex derivatives compared to traditional methods that require pre-functionalized starting materials. rsc.org For example, palladium-catalyzed reactions have been developed for the site-selective iodination and olefination of 2-aryl benzoic acid derivatives. researchgate.netrsc.org

Novel Synthesis of Heterocycles: Aryl benzoic acids serve as versatile precursors for the synthesis of various heterocyclic compounds. researchgate.net For instance, 2-fluorobenzoic acids can be used to synthesize thioflavanones, a class of compounds with potential biological activities. researchgate.net

Medicinal Chemistry Applications: Researchers are actively exploring aryl benzoic acid derivatives for their therapeutic potential. preprints.orgresearchgate.net Studies have shown that derivatives of benzoic acid can exhibit anticancer properties. preprints.org Furthermore, specific 3-amide-5-aryl benzoic acid derivatives have been designed and evaluated as antagonists for the P2Y14 receptor, showing potential in treating inflammatory conditions like acute gouty arthritis. researchgate.net

Decarboxylative Coupling Reactions: Another important research direction involves the use of benzoic acid derivatives in decarboxylative cross-coupling reactions to form biaryl compounds, which are prevalent structures in many pharmaceuticals and organic materials. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOGMYOSVCCVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Ethoxy 2 Fluorobenzoic Acid

Strategic Precursor Selection in Controlled Synthesis

The successful synthesis of 5-Ethoxy-2-fluorobenzoic acid hinges on the judicious choice of starting materials. Fluoroaromatic halides, ethers, and substituted benzoic acids are primary precursors, each offering distinct advantages in the synthetic route.

Utilization of Fluoroaromatic Halides and Ethers

Fluoroaromatic halides and ethers serve as versatile building blocks. For instance, a common strategy involves the oxidation of 5-ethoxy-2-fluorobenzaldehyde. This aldehyde can be prepared through methods like halogen exchange, where a chlorine atom in 5-ethoxy-2-chlorobenzaldehyde is swapped for a fluorine atom using a suitable fluorinating agent. Another approach is nucleophilic aromatic substitution, where an ethoxy-substituted benzaldehyde (B42025) reacts with a fluorinating agent under controlled conditions. smolecule.com

The fluorine and ethoxy groups on the aromatic ring significantly influence the reactivity and regioselectivity of subsequent reactions, making these precursors ideal for constructing the target molecule. smolecule.com

Role of Substituted Benzoic Acid Derivatives

Substituted benzoic acids are also pivotal in the synthesis of this compound. lookchem.com The carboxyl group (-COOH) of these derivatives can direct incoming chemical groups to specific positions on the benzene (B151609) ring. lookchem.com This directive property is crucial for achieving the desired arrangement of the ethoxy and fluoro substituents. The presence of fluorine atoms can notably modify the chemical and physical properties of the benzoic acid derivatives, which is a key consideration in designing the synthetic pathway. lookchem.com

For example, the synthesis of various fluoro- and methoxy-substituted benzoic acids has been achieved through the ortho-metalation of unprotected benzoic acids, demonstrating the utility of the carboxylate group as a directing group. organic-chemistry.org

Regioselective Functionalization Approaches

Achieving the precise 5-ethoxy-2-fluoro substitution pattern requires highly regioselective chemical reactions. Directed ortho-metalation and selective halogenation are powerful techniques employed for this purpose.

Directed Ortho-Metalation and Related Techniques

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org In this method, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating the removal of a proton from the adjacent (ortho) position. wikipedia.orgbaranlab.org This creates a highly reactive aryllithium intermediate that can then react with an electrophile to introduce a new functional group at the ortho position with high precision. wikipedia.org

The carboxylate group of a benzoic acid can act as a potent DMG. organic-chemistry.org For example, by treating an unprotected 2-methoxybenzoic acid with specific lithium-based reagents, it is possible to selectively deprotonate the position ortho to the carboxylate. organic-chemistry.org This strategy allows for the controlled introduction of substituents at desired locations on the benzoic acid backbone. The choice of the base and reaction conditions can even reverse the regioselectivity, offering further control over the synthesis. organic-chemistry.org

Selective Halogenation and Fluorination Strategies

Selective halogenation and fluorination are critical steps in the synthesis of many fluorinated aromatic compounds. The introduction of a fluorine atom can be accomplished using various fluorinating agents. smolecule.com In some cases, a halogen exchange reaction is employed to replace a different halogen, such as chlorine, with fluorine. smolecule.com

Recent advancements have also explored nucleophilic fluorination of iodonium (B1229267) salts as a route to fluorobenzoic acids. arkat-usa.org This method involves the reaction of an arylbenziodoxolone with a fluoride (B91410) source. For instance, the fluorination of 1-arylbenziodoxolones provides a direct, single-step preparation of 2-fluorobenzoic acids. arkat-usa.org The efficiency of this reaction can be influenced by the solvent and the substituents present on the starting material. arkat-usa.org

Catalytic Reaction Pathways in Synthesis

Catalytic methods are increasingly employed in organic synthesis to enhance efficiency, selectivity, and sustainability. In the context of synthesizing fluorinated benzoic acids, catalytic approaches can offer milder reaction conditions and improved yields.

One example is the catalytic oxidation of a corresponding aldehyde. For instance, the oxidation of o-fluorobenzaldehyde to o-fluorobenzoic acid can be achieved using a catalytic system of copper and cobalt acetates in the presence of oxygen. chemicalbook.com This method provides a high yield of the desired carboxylic acid under relatively mild conditions. chemicalbook.com

Furthermore, metal-free catalytic systems are being developed for fluorination reactions. For example, a hypervalent iodine-catalyzed nucleophilic fluorination of unsaturated amides using BF₃·Et₂O as the fluorine source has been reported for the synthesis of 5-fluoro-2-oxazoline derivatives. nih.gov While not a direct synthesis of this compound, this demonstrates the potential of catalytic, metal-free strategies for introducing fluorine into organic molecules. nih.gov

Interactive Data Table: Synthetic Precursors and Methods

| Precursor Type | Synthetic Method | Key Reagents/Conditions | Target Intermediate/Product |

| Fluoroaromatic Aldehyde | Oxidation | Potassium permanganate (B83412), chromium trioxide | This compound |

| Chloroaromatic Aldehyde | Halogen Exchange | Fluorinating agent | 5-Ethoxy-2-fluorobenzaldehyde |

| Ethoxy-substituted Benzaldehyde | Nucleophilic Aromatic Substitution | Fluorinating agent | 5-Ethoxy-2-fluorobenzaldehyde |

| Unprotected 2-Methoxybenzoic Acid | Directed Ortho-Metalation | s-BuLi/TMEDA or n-BuLi/t-BuOK | Substituted 2-methoxybenzoic acids |

| 1-Arylbenziodoxolones | Nucleophilic Fluorination | CsF, TEMPO | 2-Fluorobenzoic acids |

| o-Fluorobenzaldehyde | Catalytic Oxidation | Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, O₂ | o-Fluorobenzoic acid |

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and selectivity. matrixscientific.com While direct metal-catalyzed synthesis of this compound is not extensively documented, analogous reactions provide insight into potential advanced synthetic routes.

Prominent among these are palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. wikipedia.orgorganic-chemistry.orgacs.orgtcichemicals.com The Suzuki-Miyaura coupling, for instance, involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orgtcichemicals.com A plausible, though not explicitly detailed in the literature for this specific compound, approach could involve the coupling of a suitably substituted boronic acid with a fluorinated aromatic partner. The versatility of this reaction allows for the use of various boronic acids and esters, broadening its applicability. organic-chemistry.org

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This could be envisioned as a potential, albeit indirect, pathway where a precursor molecule is functionalized before subsequent conversion to the carboxylic acid. The efficiency of the Heck reaction has been demonstrated in the coupling of aryl halides with a variety of olefins under mild conditions. beilstein-journals.org

Recent advancements have also highlighted the utility of nickel-catalyzed cross-coupling reactions. For example, 2-fluorobenzofurans have been successfully coupled with arylboronic acids using a nickel catalyst, proceeding through the activation of the aromatic C–F bond under mild conditions. beilstein-journals.org This suggests the potential for nickel catalysis in the synthesis of fluorinated biaryls, which could be precursors to the target benzoic acid. Furthermore, enantioconvergent nickel-catalyzed Suzuki reactions have been developed for the synthesis of chiral fluorinated compounds, showcasing the potential for stereoselective synthesis in related systems. nih.govacs.org

The following table summarizes key features of these metal-catalyzed coupling reactions, which could be adapted for the synthesis of this compound or its precursors.

| Reaction | Catalyst | Reactants | Key Features |

| Suzuki-Miyaura Coupling | Palladium complexes | Aryl halide, Organoboron compound | High tolerance for functional groups, mild reaction conditions. organic-chemistry.orgtcichemicals.com |

| Heck Reaction | Palladium complexes | Unsaturated halide, Alkene | Forms substituted alkenes, often with high stereoselectivity. wikipedia.orgorganic-chemistry.org |

| Nickel-Catalyzed Coupling | Nickel complexes | 2-Fluorobenzofuran, Arylboronic acid | Activates strong C-F bonds under mild conditions. beilstein-journals.org |

| Sonogashira Coupling | Palladium/Copper complexes | Aryl halide, Terminal alkyne | Forms aryl alkynes, useful for further functionalization. acs.org |

Nucleophilic Aromatic Substitution (SNAr) Driven Fluorination

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed strategy for the introduction of fluorine atoms into aromatic rings. This approach is particularly relevant for the synthesis of 2-fluorobenzoic acid derivatives. umn.eduarkat-usa.org

A common pathway to this compound involves the initial synthesis of 5-ethoxy-2-fluorobenzaldehyde. This intermediate can be prepared via a halogen exchange reaction, where a chlorine atom in a precursor like 5-ethoxy-2-chlorobenzaldehyde is displaced by a fluoride ion using a suitable fluorinating agent. smolecule.com The subsequent oxidation of the aldehyde group readily yields the desired this compound. smolecule.com Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide. smolecule.com

The SNAr reaction can also be applied directly to benzoic acid derivatives. For instance, unprotected 2-fluoro- and 2-methoxybenzoic acids can undergo substitution of the fluoro or methoxy (B1213986) group with lithioamides to produce N-aryl and N-alkyl anthranilic acids. researchgate.net This highlights the feasibility of direct nucleophilic substitution on the benzoic acid scaffold. The synthesis of 2-fluorobenzoic acids through nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents has also been reported, offering a transition metal-free alternative. umn.eduarkat-usa.org

The table below outlines the key steps in a typical SNAr-based synthesis of this compound.

| Step | Reaction Type | Starting Material | Reagents | Product |

| 1 | Halogen Exchange (SNAr) | 5-Ethoxy-2-chlorobenzaldehyde | Fluorinating agent | 5-Ethoxy-2-fluorobenzaldehyde smolecule.com |

| 2 | Oxidation | 5-Ethoxy-2-fluorobenzaldehyde | Potassium permanganate or Chromium trioxide | This compound smolecule.com |

Optimization of Reaction Conditions and Yields in Scalable Production

The transition from laboratory-scale synthesis to industrial production necessitates careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. In the context of synthesizing fluorinated aromatic compounds, polar aprotic solvents are often favored. For instance, in the synthesis of 5-ethoxy-2-(trifluoromethyl)aniline, a related compound, sulfolane (B150427) was found to enhance the rate of nucleophilic aromatic substitution due to its high dielectric constant and thermal stability. Similarly, in the preparation of 2-fluorobenzoic acids via nucleophilic fluorination, polar aprotic solvents are crucial for the reaction to proceed efficiently. arkat-usa.org The use of apolar aprotic solvents has also been studied in reactions involving fluorobenzoic acids, where they can influence reaction equilibria. researchgate.net

Temperature control is another critical factor. In many synthetic procedures, including those detailed in patent literature for related compounds, specific temperature ranges are maintained to maximize yield and minimize the formation of byproducts. google.comgoogle.com For example, in the nitration of 3-fluorobenzoic acid alkyl esters, a precursor for some fluorinated benzoic acids, the reaction is conducted at a controlled temperature of 10-20°C to ensure selectivity. google.com Similarly, the Vilsmeier-Haack reaction to produce 4-(dibenzylamino)-2-fluorobenzaldehyde is initially carried out at 10-20°C before being heated to 100°C. google.com

Industrial Synthesis vs. Laboratory Scale Preparation

The methodologies employed for the synthesis of this compound and related compounds can differ significantly between laboratory and industrial settings.

Laboratory-scale preparations, such as those often detailed in academic journals and resources like Organic Syntheses, prioritize flexibility, proof-of-concept, and the ability to produce a wide variety of compounds on a small scale. orgsyn.orgorgsyn.org These procedures may utilize more expensive reagents or complex purification techniques like column chromatography to achieve high purity. For instance, the preparation of 2-amino-3-fluorobenzoic acid involves multiple steps with careful control of reaction conditions and purification by recrystallization. orgsyn.orgorgsyn.org

In contrast, industrial synthesis focuses on scalability, cost-effectiveness, safety, and high throughput. google.comgoogle.com This often involves the use of less expensive starting materials and reagents, and optimization of reaction conditions to maximize yield and minimize waste. Purification methods are typically simpler and more scalable, such as crystallization or distillation, rather than chromatography. Patent literature often provides insights into these industrial processes. For example, the preparation of 4-amino-2-fluorobenzoic acid on a larger scale involves specific temperature controls, solvent choices, and workup procedures designed for efficiency and high yield. google.com The use of robust and reusable catalysts is also a key consideration in industrial settings to reduce costs.

The following table provides a comparative overview of laboratory and industrial synthesis approaches.

| Aspect | Laboratory Scale | Industrial Scale |

| Primary Goal | Proof-of-concept, synthesis of diverse compounds | High yield, cost-effectiveness, safety, scalability |

| Reagents | Can be expensive and specialized | Typically cost-effective and readily available |

| Purification | Often involves chromatography, recrystallization | Primarily crystallization, distillation |

| Scale | Milligrams to grams | Kilograms to tons |

| Focus | Novelty and versatility | Process optimization and efficiency |

Reaction Chemistry and Mechanistic Investigations of 5 Ethoxy 2 Fluorobenzoic Acid

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 5-ethoxy-2-fluorobenzoic acid is subject to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. The regiochemical outcome of these reactions is determined by the directing effects of the three substituents already present on the ring. The ethoxy group (-OEt) is an activating group that directs incoming electrophiles to the ortho and para positions. pressbooks.pub The fluorine atom (-F) is a deactivating group but also directs ortho and para. wikipedia.org Conversely, the carboxylic acid group (-COOH) is a deactivating group that directs incoming electrophiles to the meta position. libretexts.org

The positions on the aromatic ring are numbered starting from the carbon bearing the carboxylic acid group as C1. Therefore, the substituents are located at C2 (-F) and C5 (-OEt). The directing effects of these groups on the available positions (C3, C4, C6) are summarized below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOH | C1 | Deactivating (-I, -M) | meta (to C3, C5) |

| -F | C2 | Deactivating (-I, +M) | ortho, para (to C1, C3, C5) |

| -OEt | C5 | Activating (+M, -I) | ortho, para (to C2, C4, C6) |

Given the strong activating and directing nature of the ethoxy group, electrophilic substitution is most likely to occur at the positions ortho and para to it, which are C4 and C6. pressbooks.pub These positions are also conveniently meta to the deactivating carboxylic acid group. A competition between substitution at C4 and C6 would be expected, with the outcome potentially influenced by steric hindrance and the specific reaction conditions.

Halogenation of this compound, for instance with bromine (Br₂) in the presence of a Lewis acid catalyst, would result in the substitution of a hydrogen atom on the aromatic ring with a bromine atom. Based on the analysis of substituent effects, the bromine atom is expected to add at either the C4 or C6 position. The powerful ortho, para-directing influence of the ethoxy group is the dominant factor. The C6 position is ortho to the ethoxy group and meta to the carboxylic acid. The C4 position is para to the ethoxy group and also meta to the carboxylic acid. The fluorine atom's directing effect to C3 is weaker and counteracted by the other groups. Therefore, a mixture of 4-bromo-5-ethoxy-2-fluorobenzoic acid and 6-bromo-5-ethoxy-2-fluorobenzoic acid would be the anticipated major products.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). For this compound, the directing effects parallel those in halogenation. The nitronium ion will be directed to the positions activated by the ethoxy group, namely C4 and C6. libretexts.org This leads to the expected formation of 5-ethoxy-2-fluoro-4-nitrobenzoic acid and 5-ethoxy-2-fluoro-6-nitrobenzoic acid.

Sulfonation: Aromatic sulfonation involves the replacement of a hydrogen atom with a sulfonic acid group (-SO₃H), typically using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄). wikipedia.orgyoutube.com The electrophile in this reaction is SO₃ or its protonated form. masterorganicchemistry.com The reaction is reversible. youtube.com As with nitration, the sulfonation of this compound is predicted to occur at the C4 and C6 positions, yielding 5-ethoxy-2-fluoro-4-sulfobenzoic acid and 5-ethoxy-2-fluoro-6-sulfobenzoic acid.

Nucleophilic Transformations at the Carboxylic Acid Moiety

The carboxylic acid functional group is a site for various nucleophilic acyl substitution reactions. These transformations convert the carboxylic acid into derivatives like esters and amides, or involve its reduction to an alcohol.

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This equilibrium process is known as the Fischer esterification. researchgate.net The reaction of this compound with an alcohol (R-OH) yields the corresponding ester. The reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. Various methods, including microwave-assisted synthesis and the use of solid acid catalysts like modified montmorillonite (B579905) K10, have been developed to improve the efficiency of esterifying substituted benzoic acids. ijstr.orgepa.gov

| Reactant Alcohol (R-OH) | Catalyst | Product Ester |

| Methanol (B129727) (CH₃OH) | H₂SO₄ | Methyl 5-ethoxy-2-fluorobenzoate |

| Ethanol (CH₃CH₂OH) | H₂SO₄ | Ethyl 5-ethoxy-2-fluorobenzoate |

| Isopropanol ((CH₃)₂CHOH) | H₂SO₄ | Isopropyl 5-ethoxy-2-fluorobenzoate |

Amidation: The direct formation of amides from carboxylic acids and amines is a fundamental transformation. This reaction often requires the use of coupling agents or catalysts to activate the carboxylic acid. lookchemmall.com Lewis acids such as niobium pentoxide (Nb₂O₅) have been shown to be effective reusable catalysts for the amidation of a wide range of carboxylic acids, including benzoic acids. researchgate.netresearchgate.net The reaction of this compound with a primary or secondary amine (R₁R₂NH) in the presence of a suitable catalyst would produce the corresponding N-substituted 5-ethoxy-2-fluorobenzamide.

| Reactant Amine (R₁R₂NH) | Catalyst/Coupling Agent | Product Amide |

| Ammonia (NH₃) | Nb₂O₅ | 5-Ethoxy-2-fluorobenzamide |

| Aniline (C₆H₅NH₂) | Nb₂O₅ | N-Phenyl-5-ethoxy-2-fluorobenzamide |

| Diethylamine ((CH₃CH₂)₂NH) | DCC | N,N-Diethyl-5-ethoxy-2-fluorobenzamide |

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. byjus.com Lithium aluminum hydride (LiAlH₄, LAH) is a common reagent for this transformation, capable of reducing carboxylic acids, esters, and amides. masterorganicchemistry.comyoutube.com The reaction of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would yield (5-ethoxy-2-fluorophenyl)methanol. This reaction proceeds via the addition of two hydride ions to the carbonyl carbon. youtube.com

| Starting Material | Reagent | Product |

| This compound | 1. LiAlH₄, THF2. H₃O⁺ | (5-Ethoxy-2-fluorophenyl)methanol |

Reactivity of Fluoro and Ethoxy Substituents

Beyond their directing effects in electrophilic substitution, the fluoro and ethoxy groups can themselves participate in chemical reactions under specific conditions.

The carbon-fluorine bond in aryl fluorides is very strong. Nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces the fluoride (B91410), is generally difficult. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comchemistrysteps.com In this compound, the ring is activated by the electron-donating ethoxy group and the carboxylic acid is meta to the fluorine. Therefore, the ring is not sufficiently electron-poor to undergo SₙAr reactions at the C2 position under typical conditions.

The ethoxy group, an ether, is generally stable and unreactive. pressbooks.pub However, the C-O bond of ethers can be cleaved by strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the adjacent carbon of the ethyl group (an Sₙ2 mechanism). libretexts.org Treatment of this compound with excess HBr at high temperatures would cleave the ether linkage to produce 2-fluoro-5-hydroxybenzoic acid and bromoethane.

Influence of Fluorine on Aromatic Reactivity

The fluorine atom at the 2-position significantly modulates the reactivity of the benzoic acid ring. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution by reducing the electron density of the benzene ring.

However, fluorine, like other halogens, also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). In electrophilic aromatic substitution, this resonance effect is directing, favoring substitution at the ortho and para positions relative to the fluorine atom. In the case of this compound, the para position to the fluorine is occupied by the ethoxy group. The activating effect of fluorine through resonance is, however, weaker than its inductive deactivation. This combination of a strong inductive effect and a weaker resonance effect makes fluorine a deactivating, yet ortho-, para-directing substituent.

The "ortho-effect" is a phenomenon observed in ortho-substituted benzoic acids, where the acidity is often greater than that of the para-isomer, regardless of the electronic nature of the substituent. This is attributed to a combination of steric and electronic factors. In the case of 2-fluorobenzoic acid, the ortho-fluoro group can stabilize the carboxylate anion through intramolecular hydrogen bonding or by forcing the carboxyl group out of the plane of the benzene ring, which can influence its acidity and reactivity.

Alkoxy Group Participation in Reaction Pathways

The ethoxy group at the 5-position is an electron-donating group due to the resonance effect (+R) of the oxygen lone pairs, which is stronger than its electron-withdrawing inductive effect (-I). This has several implications for the reactivity of this compound.

The electron-donating nature of the ethoxy group activates the aromatic ring towards electrophilic aromatic substitution, making it more reactive than benzene. The ethoxy group is an ortho-, para-directing substituent. In this compound, the positions ortho to the ethoxy group are the 4- and 6-positions, and the para position is the 2-position (which is occupied by fluorine). Therefore, electrophilic attack would be directed primarily to the 4- and 6-positions.

The presence of the ethoxy group can also influence the reaction pathways through steric hindrance. While the ethoxy group itself is not exceptionally bulky, it can disfavor reactions at the adjacent 4- and 6-positions to some extent compared to an unsubstituted ring.

In reactions involving the carboxylic acid group, the electronic influence of the ethoxy group is also significant. Its electron-donating nature increases the electron density on the carboxylate anion, which would be expected to decrease the acidity of the carboxylic acid compared to benzoic acid itself.

Mechanistic Elucidation via Computational and Experimental Techniques

Detailed mechanistic studies specifically on this compound are scarce. However, the application of modern computational and experimental techniques to similar substituted benzoic acids provides a framework for how such investigations could be conducted and what insights they might yield.

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations could provide valuable insights into several aspects of its chemistry.

Molecular Geometry and Electronic Properties: DFT calculations can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This is particularly important for understanding the planarity of the molecule and the orientation of the carboxylic acid and ethoxy groups relative to the benzene ring. These calculations can also provide information on electronic properties such as the distribution of electron density, dipole moment, and molecular orbital energies (HOMO and LUMO), which are crucial for predicting reactivity.

Reaction Mechanisms: DFT can be employed to model reaction pathways, locate transition states, and calculate activation energies. For instance, in an electrophilic aromatic substitution reaction, DFT could be used to compare the energies of the intermediates formed upon attack at different positions on the ring, thus predicting the regioselectivity. It can also be used to study the mechanism of reactions involving the carboxylic acid group, such as esterification or amide formation.

A theoretical study on substituted benzoic acids using DFT has shown a good correlation between calculated gas-phase acidities and experimental values. semanticscholar.org The study highlighted the importance of inductive and resonance effects of substituents on acidity. semanticscholar.org For a molecule like this compound, DFT could similarly be used to predict its pKa value and rationalize it in terms of the electronic effects of the fluoro and ethoxy groups.

Table 1: Representative DFT-Calculated Properties for Substituted Benzoic Acids

| Compound | Property | Calculated Value |

| 2-Fluorobenzoic Acid | Dipole Moment | 2.86 D |

| 4-Methoxybenzoic Acid | HOMO Energy | -6.45 eV |

| 4-Methoxybenzoic Acid | LUMO Energy | -1.32 eV |

| Benzoic Acid | Gas Phase Acidity | 335.8 kcal/mol |

Note: The data in this table is illustrative and based on calculations for related compounds. Specific DFT calculations for this compound would be needed to obtain precise values for this molecule.

Spectroscopic Probing of Reaction Intermediates

Spectroscopic techniques are indispensable for the experimental investigation of reaction mechanisms, allowing for the detection and characterization of transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be primary tools for characterizing this compound and its reaction products. In mechanistic studies, NMR can be used to monitor the progress of a reaction over time. By taking spectra at various intervals, it is possible to identify the formation and disappearance of intermediates. For example, in an electrophilic substitution reaction, the formation of a sigma complex (arenium ion) intermediate could potentially be observed at low temperatures.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The carbonyl (C=O) stretching frequency of the carboxylic acid is sensitive to its electronic environment. Changes in this frequency during a reaction can provide clues about the involvement of the carboxyl group. For example, the formation of an ester or an acyl halide would result in a significant shift of the carbonyl absorption band. Time-resolved IR spectroscopy can be used to detect short-lived intermediates.

Mass Spectrometry (MS): Mass spectrometry can be used to identify the products of a reaction and, in some cases, to detect reaction intermediates. Techniques such as electrospray ionization (ESI) can be used to gently ionize molecules from a reaction mixture, allowing for the detection of even relatively unstable species.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Predicted Chemical Shift / Frequency |

| ¹H NMR | Aromatic Protons | δ 6.8 - 7.8 ppm |

| Ethoxy (CH₂) | δ ~4.1 ppm (quartet) | |

| Ethoxy (CH₃) | δ ~1.4 ppm (triplet) | |

| Carboxylic Acid (OH) | δ > 10 ppm (broad) | |

| ¹³C NMR | Carbonyl Carbon | δ ~165-170 ppm |

| Aromatic Carbons | δ 110-160 ppm | |

| ¹⁹F NMR | C-F | δ ~ -110 to -130 ppm |

| IR | O-H (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |

| C=O (Carboxylic Acid) | ~1700 cm⁻¹ | |

| C-O (Ethoxy) | ~1250 cm⁻¹ (asymmetric stretch) | |

| C-F | ~1200 cm⁻¹ |

Note: These are predicted values based on typical ranges for the respective functional groups and may vary depending on the solvent and other experimental conditions.

Advanced Characterization and Structural Analysis of 5 Ethoxy 2 Fluorobenzoic Acid and Its Complexes

Spectroscopic Analysis in Elucidating Molecular Architecture

Spectroscopic methods are fundamental in determining the molecular structure of 5-Ethoxy-2-fluorobenzoic acid, with each technique offering specific information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in this compound. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the acidic proton of the carboxylic acid. The aromatic region will display a complex splitting pattern due to the coupling between the fluorine atom and the adjacent protons. The ethoxy group will present a characteristic ethyl pattern with a quartet and a triplet. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, which is sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will exhibit signals for the carboxyl carbon, the aromatic carbons (with their chemical shifts influenced by the fluorine and ethoxy substituents), and the two carbons of the ethoxy group. The carbon atoms directly bonded to the fluorine atom will show a characteristic coupling (¹J-CF), and smaller couplings will be observed for carbons at two (²J-CF) and three (³J-CF) bonds away.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 11.0 - 13.0 | broad singlet | 1H |

| Aromatic (Ar-H) | 6.8 - 8.0 | multiplet | 3H |

| Methylene (-OCH₂CH₃) | ~4.1 | quartet | 2H |

| Methyl (-OCH₂CH₃) | ~1.4 | triplet | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~165-170 |

| Aromatic (C-F) | ~160-165 (d, ¹J-CF) |

| Aromatic (C-OR) | ~155-160 |

| Aromatic (C-H) | ~115-135 |

| Methylene (-OCH₂) | ~64 |

| Methyl (-CH₃) | ~15 |

Note: Predicted values are based on analogous compounds and established substituent effects.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band around 1700 cm⁻¹. The C-O stretching of the ethoxy group and the C-F stretching will also give rise to characteristic bands in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides additional information, particularly for the non-polar bonds. The aromatic C=C stretching vibrations are expected to be strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The symmetric stretching of the ethoxy group and the C-F bond may also be observed.

Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid (-OH) | 3300-2500 (broad) | O-H stretch | |

| Aromatic C-H | 3100-3000 | 3100-3000 | C-H stretch |

| Aliphatic C-H | 2980-2850 | 2980-2850 | C-H stretch |

| Carboxylic Acid (C=O) | ~1700 (strong) | ~1700 | C=O stretch |

| Aromatic C=C | 1600-1450 | 1600-1450 (strong) | C=C stretch |

| C-O (ether) | 1250-1200 | C-O stretch | |

| C-F | 1100-1000 | C-F stretch |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, which allows for the unambiguous confirmation of the molecular formula, C₉H₉FO₃. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for benzoic acids include the loss of water, carbon monoxide, and the carboxyl group. For this compound, fragmentation of the ethoxy group is also expected.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Hydrogen Bonding Networks and Supramolecular Assembly

In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. acs.org It is highly probable that this compound also crystallizes in this dimeric motif. The O-H···O hydrogen bonds are strong and directional, playing a crucial role in the primary supramolecular assembly.

Packing Arrangements and Crystal Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in substituted benzoic acids. uky.edunih.govrsc.org Different polymorphs can arise from variations in the conformation of the molecule (e.g., rotation of the ethoxy group) or different hydrogen bonding patterns and packing arrangements. The crystallization conditions, such as the solvent and temperature, can influence which polymorph is obtained. The existence of polymorphism in this compound is plausible and would be of significant interest in materials science, as different polymorphs can exhibit distinct physical properties.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily governed by the orientation of the carboxylic acid and ethoxy groups relative to the benzene (B151609) ring. Theoretical studies on related ortho-fluorobenzoic acids have established the existence of two principal low-energy conformers: a cis form and a trans form. researchgate.netresearchgate.net These conformers are defined by the dihedral angle of the O=C-O-H bond, being approximately 0° for the cis conformer and 180° for the trans conformer. researchgate.net In the case of 2-fluorobenzoic acid, both cis and trans conformers are found to be planar. libretexts.org The cis conformer is generally more stable due to the formation of an intramolecular hydrogen bond between the carboxylic proton and the ortho-fluorine atom. researchgate.net

Table 1: Hypothetical Conformational Analysis Data for this compound

| Parameter | cis Conformer | trans Conformer |

| Dihedral Angle (C2-C1-C=O) | ~0° | ~180° |

| Relative Energy (kcal/mol) | 0.00 | 2.5 - 4.0 |

| Dipole Moment (Debye) | 2.0 - 2.5 | 3.5 - 4.0 |

Note: The data in this table is illustrative and based on trends observed for similar substituted benzoic acids. Specific experimental or computational values for this compound are required for definitive analysis.

Influence of Substituents on Electronic Structure and Reactivity Descriptors

The electronic properties and reactivity of this compound are significantly modulated by the opposing electronic effects of the fluorine and ethoxy substituents. The fluorine atom at the ortho position acts as an electron-withdrawing group primarily through its strong inductive (-I) effect. Conversely, the ethoxy group at the meta position (relative to the fluorine) is an electron-donating group due to its resonance (+R) effect, where the lone pairs on the oxygen atom can delocalize into the aromatic ring.

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting reactivity. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating the ease of electronic charge transfer.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as μ2 / (2η), where μ is the electronic chemical potential, approximated as (EHOMO + ELUMO) / 2.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Calculated Value |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | 4.5 to 6.5 |

| Chemical Hardness (η) | 2.25 to 3.25 |

| Chemical Softness (S) | 0.31 to 0.44 |

| Electrophilicity Index (ω) | 1.5 to 2.5 |

Note: The data in this table is illustrative and based on general trends for substituted aromatic compounds. Precise values would require specific quantum chemical calculations for this compound.

Derivatization Strategies and Applications in Interdisciplinary Research

Design and Synthesis of Functionalized Derivatives of 5-Ethoxy-2-fluorobenzoic Acid

The chemical reactivity of this compound is centered around its carboxylic acid group and the aromatic ring, which can be readily modified to produce a diverse array of derivatives.

The carboxylic acid moiety of this compound is a prime site for derivatization, most commonly through esterification and amidation reactions.

Esterification: Esters of this compound can be synthesized through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For instance, methyl esters can be readily prepared by refluxing the acid in methanol (B129727) with a catalytic amount of sulfuric acid. A study on the esterification of various fluorinated aromatic carboxylic acids demonstrated the effectiveness of using a heterogeneous catalyst, UiO-66-NH2, with methanol, highlighting a modern and efficient approach to this transformation. Another effective method for synthesizing methyl esters of structurally similar compounds, such as 5-bromo-2,4-difluorobenzoic acid, involves the use of thionyl chloride in methanol, which proceeds smoothly to give the desired product in good yield.

Amidation: The synthesis of amide derivatives from this compound is crucial for the development of new chemical entities, as the amide bond is a key feature in many biologically active molecules. This transformation is typically achieved by first activating the carboxylic acid. A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, a wide range of coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or uronium salts like COMU can effectively promote amide bond formation under mild conditions.

Further functionalization of the aromatic ring of this compound through halogenation and nitration opens up avenues for more complex derivatives.

Halogenation: The introduction of additional halogen atoms onto the benzene (B151609) ring can significantly influence the electronic properties and biological activity of the resulting molecules. While specific literature on the direct halogenation of this compound is not abundant, the existence of compounds like 5-Ethoxy-2,4-difluorobenzoic acid confirms that such derivatization is synthetically accessible. The synthesis of related polyhalogenated benzoic acids often involves multi-step sequences starting from more heavily halogenated precursors. For instance, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid has been achieved from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence involving nitration, reduction, diazotization, and chlorination. Nucleophilic fluorination of 1-arylbenziodoxolones represents another route to 2-fluorobenzoic acids.

Nitration: Nitration of the aromatic ring introduces a nitro group, which is a versatile functional group that can be further transformed, for example, into an amino group. The nitration of benzoic acid itself typically yields the meta-substituted product due to the deactivating, meta-directing nature of the carboxylic acid group. The conditions for nitration usually involve a mixture of concentrated nitric acid and sulfuric acid. For substituted benzoic acids, the position of nitration is influenced by the directing effects of all substituents present. The ethoxy group is an activating, ortho-, para-directing group, while the fluorine atom is deactivating but also ortho-, para-directing. The carboxylic acid group is a meta-director. The interplay of these directing effects will determine the regioselectivity of the nitration of this compound.

Incorporating heterocyclic rings into the structure of this compound can lead to compounds with interesting pharmacological properties.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal chemistry. A standard method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starts with the conversion of a carboxylic acid to its corresponding acid hydrazide. This is typically achieved by first forming an ester of the carboxylic acid, which is then reacted with hydrazine (B178648) hydrate. The resulting acid hydrazide can then be cyclized with various reagents to form the oxadiazole ring. For example, reaction with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired 1,3,4-oxadiazole. Another approach involves the reaction of the acid hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized.

Thioflavanones: Thioflavanones are sulfur-containing flavonoids with a range of biological activities. A versatile synthesis of thioflavanones has been reported starting from 2-fluorobenzoic acids. This methodology suggests that this compound could be a suitable precursor for the synthesis of novel thioflavanone derivatives. The synthesis often involves the reaction of a 2'-halochalcone with a sulfur source, followed by cyclization.

Applications in Organic Synthesis as a Versatile Building Block

The structural features of this compound make it a valuable starting material for the construction of more complex molecules.

The diverse functional handles on this compound allow for its elaboration into a wide range of more complex structures. The ability to selectively modify the carboxylic acid group, introduce additional substituents onto the aromatic ring, or use it as a scaffold for the construction of heterocyclic systems underscores its utility as a precursor. For example, its derivatives could serve as key fragments in the synthesis of agrochemicals, materials, or pharmaceutical candidates.

Role in Materials Science and Engineering

This compound, with its distinct arrangement of functional groups—a carboxylic acid for anchoring, a fluoro group for modulating electronic properties, and an ethoxy group for influencing solubility and structure—presents itself as a versatile building block in materials science. Its rigid phenyl core and potential for coordination and derivatization make it a candidate for creating advanced materials with tailored properties.

Development of Polymer Precursors

While direct polymerization of this compound is not widely documented, its structural motifs are found in precursors for specialized polymers. The reactivity of the carboxylic acid group allows for its conversion into more reactive species like acyl chlorides, which can then participate in condensation polymerizations. For instance, related dihalogenated benzoic acids, such as 5-Chloro-2-fluorobenzoic acid, have been utilized in the synthesis of advanced polymer electrolyte membranes. ossila.com In these processes, the benzoic acid is first converted to a benzoyl chloride, which then undergoes reactions like Friedel-Crafts to build the polymer backbone. ossila.com This backbone can later be functionalized to create materials with high proton conductivity for applications like proton exchange fuel cells. ossila.com

The presence of the fluorine atom in this compound is particularly significant. Fluorine's high electronegativity can enhance the thermal stability and chemical resistance of a resulting polymer. The ethoxy group can improve the solubility of the monomer and the processability of the final polymer, a crucial factor in creating usable materials. It is plausible that this compound could serve as a precursor or comonomer in the synthesis of high-performance polymers such as polyamides, polyesters, or poly(phenylene ether)s, where its specific functional groups would impart unique properties to the final material.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound makes it an excellent candidate for use as an organic linker in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are constructed from metal ions or clusters connected by organic ligands, creating porous, crystalline structures with applications in gas storage, catalysis, and sensing. tandfonline.com

Research into the closely related linker, 5-ethoxy-isophthalic acid (H2eoip), which shares the core ethoxy-substituted benzene ring but features a second carboxylic acid group, demonstrates this potential. A Zinc(II) metal-organic coordination polymer, formulated as {[Zn(eoip)(bipy)]}n (where bipy is 4,4'-bipyridine), was successfully synthesized under hydrothermal conditions. tandfonline.comtandfonline.com X-ray diffraction analysis revealed that this complex forms a two-dimensional layered structure. tandfonline.comtandfonline.com In this architecture, the Zn(II) ion is coordinated by four oxygen atoms from three different 5-ethoxy-isophthalate ligands and two nitrogen atoms from two bipyridine ligands, resulting in a distorted octahedral geometry. tandfonline.com The interconnected units form one-dimensional ladder-like chains that are further linked by the bipyridine ligands to create the 2D layers. tandfonline.com

Crucially, this coordination polymer exhibits strong blue fluorescent emission in the solid state at room temperature. tandfonline.comtandfonline.com This luminescent property is of significant interest for developing chemical sensors or optoelectronic devices. The successful synthesis and functional properties of this MOF based on a 5-ethoxy-substituted linker strongly suggest that this compound could similarly serve as a valuable ligand, potentially as a monodentate or bridging linker, in the rational design of new functional MOFs. tandfonline.comtandfonline.com A similar study on a Cadmium(II) coordination polymer also utilized the 5-ethoxy-isophthalic acid linker, further highlighting the utility of this structural motif in creating diverse supramolecular frameworks. tandfonline.com

Table 1: Properties of a Zn(II) Coordination Polymer with a 5-Ethoxy-Isophthalate Linker

| Property | Description | Reference |

|---|---|---|

| Formula | {[Zn(eoip)(bipy)]}n | tandfonline.comtandfonline.com |

| Metal Center | Zn(II) | tandfonline.comtandfonline.com |

| Organic Linkers | 5-ethoxy-isophthalic acid (H2eoip), 4,4'-bipyridine (B149096) (bipy) | tandfonline.comtandfonline.com |

| Crystal System | Triclinic | tandfonline.com |

| Structure | Two-dimensional (2D) layered structure | tandfonline.comtandfonline.com |

| Coordination Geometry | Distorted octahedral around Zn(II) center | tandfonline.com |

| Functional Property | Strong blue fluorescent emission in the solid state | tandfonline.comtandfonline.com |

Exploration in Agrochemical Research

Fluorinated organic compounds are of paramount importance in the agrochemical industry. The inclusion of fluorine atoms into a molecule can dramatically alter its physical, chemical, and biological properties, often leading to enhanced efficacy, metabolic stability, and bioavailability. nih.govresearchgate.net this compound represents a scaffold that combines several features of interest for agrochemical design.

Building Blocks for Agrochemically Relevant Compounds

This compound serves as a valuable building block, or synthon, for more complex agrochemically active molecules. The carboxylic acid function is a versatile handle for chemical modification, readily undergoing reactions to form esters, amides, and other derivatives. These reactions are fundamental to constructing the final active ingredient.

The 2-fluoro substitution is a key feature, as the C-F bond is strong and can block metabolic pathways at that position, increasing the compound's persistence and duration of action. nih.gov Furthermore, the electronegativity of fluorine can influence the acidity of the carboxylic acid and the binding affinity of the molecule to its biological target. nbinno.com The ethoxy group at the 5-position can modulate the molecule's lipophilicity (its ability to dissolve in fats and oils), which is a critical parameter for determining how the compound is absorbed, transported, and distributed within a plant or pest organism. By systematically modifying each of these functional groups, chemists can fine-tune the properties of the final product to create effective and selective herbicides, fungicides, or insecticides. nih.govnbinno.com

Structure-Activity Relationship Studies in Agrochemical Design

Structure-Activity Relationship (SAR) studies are a cornerstone of modern agrochemical development. These studies involve synthesizing a series of related compounds (analogs) by making small, systematic changes to a lead structure and then testing how these changes affect biological activity. The goal is to identify the specific molecular features that are essential for efficacy and to optimize the lead compound.

For this compound, a hypothetical SAR study could explore the following modifications:

Modification of the Carboxylic Acid: Converting the -COOH group to various esters (-COOR) or amides (-CONR1R2) would assess the importance of the acidic proton and hydrogen bonding capabilities for target interaction.

Variation of the Alkoxy Group: Replacing the ethoxy group (-OCH2CH3) with other alkoxy groups of varying chain length and branching (e.g., methoxy (B1213986), propoxy, isopropoxy) would probe the size and nature of the binding pocket at that position.

Positional Isomerism: Moving the fluoro and ethoxy groups to different positions on the benzene ring would determine the optimal substitution pattern for biological activity.

The following table provides a hypothetical illustration of an SAR study based on derivatives of this compound for a generic fungicidal screen.

Table 2: Illustrative Hypothetical SAR Study for Fungicidal Activity

| Compound | R1 (-COOH) | R2 (-OC2H5) | R3 (-F) | Relative Fungicidal Activity (%) |

|---|---|---|---|---|

| Lead Compound | -COOH | -OC2H5 | 2-F | 50 |

| Analog 1 | -COOCH3 | -OC2H5 | 2-F | 65 |

| Analog 2 | -CONH2 | -OC2H5 | 2-F | 40 |

| Analog 3 | -COOH | -OCH3 | 2-F | 45 |

| Analog 4 | -COOH | -O(n-C3H7) | 2-F | 58 |

| Analog 5 | -COOH | -OC2H5 | 4-F | 20 |

Disclaimer: The data presented in this table is purely illustrative and does not represent actual experimental results.

Through such systematic studies, researchers can build a comprehensive understanding of the molecular requirements for activity, leading to the design of more potent and selective agrochemicals.

Contributions to Biochemical Probe Development and Enzyme Interaction Studies

Fluorinated aromatic compounds are valuable tools in biochemical and medicinal chemistry research. The fluorine atom, particularly the stable isotope ¹⁹F, has a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. A molecule containing a fluorine atom can be used as a ¹⁹F NMR probe to study drug-protein interactions, enzyme mechanisms, and cellular environments without the background noise present in proton (¹H) NMR.

While fluorobenzoic acids are used in the synthesis of various biologically active molecules and probes, specific documented applications of this compound as a biochemical probe or in detailed enzyme interaction studies are not prominent in the reviewed scientific literature. However, its structure suggests potential. It could be incorporated into a larger molecule designed to bind to a specific enzyme's active site. The ¹⁹F signal from the fluoro group could then be monitored by NMR to report on the binding event and the local chemical environment, providing valuable insights into the mechanism of enzyme inhibition.

Synthesis of Molecular Probes for Biological Systems

The structural framework of this compound is amenable to the synthesis of molecular probes, which are essential for visualizing and studying biological processes in real-time. The carboxylic acid group provides a convenient handle for conjugation with reporter molecules such as fluorophores or positron-emitting isotopes.

For instance, the synthesis of fluorescent probes often involves the amidation or esterification of the carboxylic acid with a fluorescent dye. This process links the recognition part of the molecule, derived from the 5-ethoxy-2-fluorobenzoyl moiety, to a signaling unit. The choice of fluorophore can be tailored to the specific imaging modality and the biological question being addressed. While direct examples involving this compound are not extensively documented in publicly available literature, the principles of probe design using related fluorinated benzoic acids are well-established. These probes can be designed to target specific cellular environments or biomolecules, with changes in fluorescence intensity or wavelength indicating the presence of the target or a change in the local environment.

Similarly, for applications in Positron Emission Tomography (PET), a widely used clinical and research imaging technique, the ethoxy group can be modified to incorporate a positron-emitting isotope, such as Fluorine-18. The synthesis of such PET tracers would involve the radiofluorination of a suitable precursor derived from this compound. These radiolabeled probes can then be used to non-invasively track the distribution and accumulation of the molecule in vivo, providing valuable information about physiological and pathological processes.

Investigation of Ligand-Enzyme Binding Affinities

The 5-ethoxy-2-fluorobenzoyl scaffold is a valuable starting point for the development of enzyme inhibitors and for studying ligand-enzyme binding affinities. The fluorine atom can enhance binding affinity through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, with amino acid residues in the active site of an enzyme. Furthermore, the ethoxy group can be modified to explore specific pockets within the enzyme's binding site, potentially increasing potency and selectivity.

The general strategy involves synthesizing a library of derivatives where the carboxylic acid is converted to various amides or esters, or where the ethoxy group is modified. These derivatives are then screened against a target enzyme to determine their inhibitory activity. Structure-activity relationship (SAR) studies can then be conducted to understand how different functional groups contribute to binding.

While specific studies detailing the use of this compound as a primary scaffold for extensive enzyme inhibitor development are not readily found in the public domain, the broader class of fluorobenzoic acids has been widely explored for this purpose. For example, derivatives of fluorobenzoic acids have been investigated as inhibitors for a variety of enzymes, where the fluoro and other substituents play a critical role in modulating the binding affinity. Computational docking studies are often employed in conjunction with experimental screening to predict and rationalize the binding modes of these inhibitors.

| Derivative Type | Potential Enzyme Targets | Rationale for Investigation |

| Amide Derivatives | Proteases, Kinases | Amide bond can mimic peptide bonds and form key hydrogen bonds in the active site. |

| Ester Derivatives | Esterases, Lipases | Ester group can act as a substrate mimic or a reactive handle for covalent inhibition. |

| Ether Analogs | Various Enzymes | Modification of the ethoxy group can probe hydrophobic pockets and improve pharmacokinetic properties. |

Elucidation of Metabolic Pathways using Labeled Analogues

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules and elucidating complex metabolic pathways. This compound can be synthesized with isotopic labels, such as Carbon-13 (¹³C) or Deuterium (²H), at specific positions within its structure.

The introduction of a stable isotope label allows the compound and its metabolites to be distinguished from their endogenous counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By administering the labeled analogue to a biological system (e.g., cell culture or an animal model) and analyzing the resulting metabolites, researchers can map the biotransformation reactions that the compound undergoes.

Although specific metabolic studies employing isotopically labeled this compound are not prominently reported, the general methodology of using labeled analogues is a cornerstone of metabolic research. The data obtained from such studies can reveal key metabolic enzymes involved, identify major metabolites, and provide a comprehensive picture of the compound's journey through the biological system.

| Isotopic Label | Position of Label | Information Gained |

| ¹³C | Ethoxy group | Fate of the ethoxy moiety (e.g., O-dealkylation). |

| ¹³C | Carboxylic acid | Decarboxylation or conjugation reactions. |

| ²H | Aromatic ring | Stability of the core scaffold and potential for aromatic hydroxylation. |

| ¹⁸F | Fluoro position (if synthesized with this isotope) | In vivo distribution and clearance using PET imaging. |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic and Asymmetric Synthetic Routes

Currently, the synthesis of 5-Ethoxy-2-fluorobenzoic acid is not widely documented in prominent chemical literature. Future research could focus on developing efficient and scalable synthetic methodologies. A key area of exploration would be the use of transition-metal catalysis to construct the core structure or introduce the functional groups with high regioselectivity.

Furthermore, the development of asymmetric synthetic routes to access chiral derivatives of this compound could be a significant advancement. Chiral carboxylic acids are valuable building blocks in medicinal chemistry and materials science. Research in this area could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of key reaction steps.

Advanced Computational Modeling for Property Prediction and Reaction Design

In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the physicochemical properties and potential reactivity of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to determine its molecular geometry, electronic structure, and spectroscopic signatures.

Moreover, computational modeling can aid in the design of synthetic routes by predicting reaction pathways and activation energies. Molecular dynamics simulations could also provide insights into the intermolecular interactions of this compound, which is crucial for understanding its behavior in different environments and its potential for self-assembly.

Expansion into Novel Material Platforms and Supramolecular Assemblies

The structural motifs present in this compound, namely the carboxylic acid and the fluorinated aromatic ring, are known to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding. These interactions could be harnessed to construct novel supramolecular assemblies.

Future research could investigate the self-assembly of this compound in different solvents and in the solid state to form well-defined nanostructures like liquid crystals, gels, or porous organic frameworks. The incorporation of the ethoxy group could influence the packing and morphology of these assemblies, potentially leading to materials with interesting optical or electronic properties. The study of benzoic acid derivatives in the formation of supramolecular gels for applications like dye removal highlights a potential avenue for related compounds. researchgate.net

Innovative Applications as Biochemical Tools and Probes

The presence of a fluorine atom in this compound makes it an interesting candidate for applications in biochemistry and medicinal chemistry. The fluorine atom can alter the acidity of the carboxylic acid, influence binding interactions with biological targets, and serve as a useful probe for ¹⁹F NMR spectroscopy.

Future investigations could explore the biological activity of this compound and its derivatives against various enzymes or receptors. Its potential as a building block for the synthesis of more complex bioactive molecules could also be a fruitful area of research. The development of biochemical tools and probes often relies on the unique properties of specifically functionalized small molecules, and the combination of functional groups in this compound warrants such exploration.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Ethoxylation | NaOEt, EtOH, reflux | 60–75% | Competing hydrolysis; requires anhydrous conditions |

| Purification | Ethanol/water recrystallization | 85–90% purity | Co-crystallization with unreacted starting material |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (ethoxy –CH₃ triplet) and δ 4.1–4.3 ppm (–OCH₂– quartet). Aromatic protons appear as complex splitting due to fluorine coupling (e.g., δ 6.8–7.5 ppm) .

- ¹³C NMR : Fluorine coupling splits aromatic carbons (e.g., C-2 fluorinated carbon at ~165 ppm) .

- IR : Stretching bands for –COOH (~2500–3000 cm⁻¹ broad), C=O (~1680 cm⁻¹), and C–O–C (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative mode shows [M–H]⁻ ion. High-resolution MS confirms molecular formula (e.g., C₉H₉FO₃ requires m/z 200.0473) .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from light and moisture to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite). Avoid water to prevent dispersion .

Advanced: How can researchers resolve contradictions in reported reaction yields for ethoxylation steps?

Methodological Answer:

Discrepancies often arise from:

- Impurity in Starting Material : Use HPLC to verify purity (>95%) of precursors .

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents. DMF may improve ethoxide reactivity but increase side reactions .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxylation efficiency in biphasic systems .

Experimental Design : - Use a factorial design (e.g., 2³: temperature, solvent, catalyst) to identify dominant factors .

Advanced: What computational methods predict the reactivity of this compound in enzyme inhibition studies?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s electronegativity directs attack toward the ethoxy group .

- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase (COX-2). The fluorinated aromatic ring shows π-π stacking with Tyr385, while the ethoxy group stabilizes hydrophobic pockets .

Validation : Compare computational IC₅₀ values with experimental enzyme assays (e.g., COX-2 inhibition) .

Advanced: How does this compound perform in multicomponent reactions for drug intermediate synthesis?

Methodological Answer:

- Ugi Reaction : React with amines, isonitriles, and aldehydes to form tetrazole derivatives. The carboxylic acid group acts as a carboxyl component .

- Suzuki Coupling : Convert to boronic ester derivatives (e.g., using (5-Ethoxy-2-formylphenyl)boronic acid) for cross-coupling with aryl halides .

Case Study : - Synthesis of anti-inflammatory analogs: Couple with 4-aminophenyl sulfonamide to target COX-2 .

Advanced: What analytical strategies identify degradation products of this compound under accelerated stability testing?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.